molecular formula C18H24BrN3 B14859226 N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide

N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide

Cat. No.: B14859226
M. Wt: 362.3 g/mol
InChI Key: RMHQMTOWYYULGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.

    Cyclopentyl Group Addition: The cyclopentyl group can be added via alkylation reactions, using cyclopentyl halides in the presence of a base.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent optimization, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the cyclopentyl group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine: Lacks the hydrobromide salt form.

    2-(Pyrrolidin-1-yl)quinolin-4-amine: Lacks the cyclopentyl group.

    N-Cyclopentylquinolin-4-amine: Lacks the pyrrolidine ring.

Uniqueness

N-Cyclopentyl-2-(pyrrolidin-1-yl)quinolin-4-amine hydrobromide is unique due to its combination of a quinoline core, pyrrolidine ring, and cyclopentyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24BrN3

Molecular Weight

362.3 g/mol

IUPAC Name

N-cyclopentyl-2-pyrrolidin-1-ylquinolin-4-amine;hydrobromide

InChI

InChI=1S/C18H23N3.BrH/c1-2-8-14(7-1)19-17-13-18(21-11-5-6-12-21)20-16-10-4-3-9-15(16)17;/h3-4,9-10,13-14H,1-2,5-8,11-12H2,(H,19,20);1H

InChI Key

RMHQMTOWYYULGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=NC3=CC=CC=C32)N4CCCC4.Br

Origin of Product

United States

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